molecular formula C18H17ClN6O2 B2983125 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone CAS No. 1396849-03-8

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2983125
CAS No.: 1396849-03-8
M. Wt: 384.82
InChI Key: AHIFLLFAFXARJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—a tetrazole and a piperazine—linked by a carbonyl group, a structure common in compounds with diverse biological activities . The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, capable of improving pharmacokinetic properties such as metabolic stability and membrane permeability . The piperazine moiety is a ubiquitous scaffold in drug design, often contributing to molecular recognition and target binding across a range of therapeutic targets . Compounds featuring similar piperazine-carbonyl architectures have been investigated as inhibitors of various biological targets, including enzymes like autotaxin . The specific substitution pattern with a 4-chlorophenyl group on the tetrazole ring and a 2-hydroxyphenyl group on the piperazine suggests potential for targeted interaction with enzyme active sites or receptor pockets. This complex structure makes it a valuable chemical tool for probing biochemical pathways, constructing structure-activity relationship (SAR) models, and screening for new therapeutic agents in areas such as oncology and central nervous system (CNS) disorders. This product is intended for research and development use only in a laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

[2-(4-chlorophenyl)tetrazol-5-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2/c19-13-5-7-14(8-6-13)25-21-17(20-22-25)18(27)24-11-9-23(10-12-24)15-3-1-2-4-16(15)26/h1-8,26H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIFLLFAFXARJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone, often referred to as the tetrazole-piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its ability to enhance biological activity through interactions with biological targets. The presence of a piperazine moiety further contributes to its pharmacological profile, as piperazine derivatives are often associated with various therapeutic effects.

Structure

  • Chemical Formula : C18H19ClN6O
  • Molecular Weight : 364.84 g/mol
  • Key Functional Groups :
    • Tetrazole ring
    • Piperazine ring
    • Hydroxyphenyl group

Anticancer Activity

Studies have indicated that compounds containing tetrazole and piperazine units exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of less than 1 µg/mL against various cancer cell lines, suggesting potent cytotoxic effects . The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

Research has shown that derivatives similar to the tetrazole-piperazine compound possess antioxidant properties. For example, a study reported that a related compound exhibited antioxidant activity without cytotoxicity in MTT assays, indicating potential for therapeutic use in oxidative stress-related conditions .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and tyrosinase. Inhibitory assays against tyrosinase revealed significant potential for treating hyperpigmentation disorders, with some derivatives showing IC50 values as low as 3.8 μM . Furthermore, enzyme inhibition profiles suggest that structural modifications can enhance binding affinity and selectivity.

Antimicrobial Activity

The tetrazole-piperazine derivative has also been investigated for antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the tetrazole-piperazine compound. Key observations include:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring significantly enhances anticancer and antimicrobial properties.
  • Hydroxy Group : The hydroxyphenyl group contributes to antioxidant activity and improves solubility.
  • Piperazine Moiety : Variations in the piperazine ring can modulate receptor interactions and improve pharmacokinetic profiles.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 1 µg/mL against cancer cells
AntioxidantSignificant activity without toxicity
Enzyme InhibitionIC50 = 3.8 μM against tyrosinase
AntimicrobialEffective against multiple strains

Case Studies

  • Anticancer Study : A series of synthesized derivatives were tested against human cancer cell lines, revealing that modifications to the piperazine ring enhanced cytotoxicity significantly.
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound could protect B16F10 cells from oxidative damage while maintaining cell viability, showcasing its dual role as an antioxidant and anticancer agent.
  • Enzyme Inhibition Analysis : Compounds were evaluated for their ability to inhibit tyrosinase, with several derivatives outperforming traditional inhibitors, highlighting their potential in cosmetic applications.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Tetrazole + Piperazine + Methanone 4-Chlorophenyl, 2-Hydroxyphenyl ~395 (estimated) Hydroxyl group enhances hydrogen bonding; planar conformation except for Cl group
(2-(4-Chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone Tetrazole + Piperazine + Methanone 4-Chlorophenyl, Phenethyl 396.9 Phenethyl increases lipophilicity; lacks hydroxyl’s polar interactions
[4-Benzylpiperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone Isoxazole + Piperazine + Methanone 2-Chlorophenyl, Benzyl N/A Isoxazole replaces tetrazole; benzyl group may affect CNS penetration
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone Thiophene + Piperazine + Ethanone Trifluoromethylphenyl N/A Ethanone bridge shorter than methanone; CF3 group enhances electron-withdrawing effects

Key Observations :

  • Replacing tetrazole with isoxazole (as in ) or thiophene () alters electronic properties and binding interactions.

Key Observations :

  • The target compound’s synthesis likely parallels , utilizing nucleophilic substitution or coupling reactions.
  • Piperazine derivatives often require inert atmospheres (N2) and bases (triethylamine) to stabilize intermediates.

Table 3: Reported Bioactivities of Analogs

Compound Bioactivity Mechanism/Applications Reference
Tetrazole-sulfonylpiperazine derivatives Antiproliferative (preliminary) Cancer cell line inhibition (unspecified)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Antifungal, antibacterial Targets microbial enzymes
Arylpiperazine-pyrazolopyrimidinones CNS modulation (hypothesized) Potential serotonin receptor ligands

Key Observations :

  • Hydroxyl groups in analogs like are associated with improved pharmacokinetics, which may extend to the target compound.

Physicochemical and Computational Insights

  • Molecular Weight : Estimated at ~395 g/mol, comparable to (396.9 g/mol).
  • Solubility : The 2-hydroxyphenyl group likely increases polarity, reducing logP compared to phenethyl or benzyl analogs.
  • Structural Rigidity : Crystallographic studies of similar compounds (e.g., ) reveal planar conformations with perpendicular substituents, suggesting conformational flexibility in the target compound.

Q & A

Q. What are the recommended synthetic methodologies for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of tetrazole and piperazine precursors. For example, pyrazoline derivatives are synthesized via refluxing chalcone intermediates with hydrazine derivatives in ethanol for 12–24 hours, followed by recrystallization for purification . Optimization includes controlling reaction temperature (±2°C) and using anhydrous solvents to minimize side products. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and FTIR (characteristic N-H stretching at 3200–3400 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous piperazine-tetrazole hybrids, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are reported. Hydrogen bonding between the hydroxyl group and tetrazole nitrogen stabilizes the structure, which is critical for predicting solubility and reactivity .

Q. What preliminary assays are used to evaluate biological activity?

In vitro assays include:

  • Receptor binding : Radioligand displacement assays for serotonin (5-HT1A) or dopamine receptors, using HEK293 cells transfected with target receptors .
  • Antioxidant activity : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or structural analogs. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., SH-SY5Y vs. PC12) to assess selectivity .
  • Use molecular docking (AutoDock Vina) to compare binding affinities with receptor isoforms. For example, piperazine derivatives show divergent activity at 5-HT1A vs. 5-HT2A due to steric clashes in the binding pocket .

Q. What experimental designs are suitable for long-term stability and environmental impact studies?

Adopt a split-split-plot design for multifactorial analysis:

  • Main plots : Environmental compartments (soil, water).
  • Subplots : pH (4.0–9.0) and temperature (4°C–40°C).
  • Sub-subplots : Time points (0, 30, 90 days).
    Analyze degradation products via LC-MS/MS and model bioaccumulation potential using EPI Suite .

Q. How can synthetic byproducts be characterized and minimized?

  • Byproduct identification : Use GC-MS with electron ionization (70 eV) to detect intermediates like chlorophenyl tetrazole isomers .
  • Minimization strategies : Optimize stoichiometry (1:1.2 molar ratio of tetrazole to piperazine) and introduce microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours) .

Q. What computational methods predict metabolic pathways?

  • Phase I metabolism : Use Schrödinger’s QikProp to identify likely cytochrome P450 (CYP3A4) oxidation sites (e.g., hydroxylation at the piperazine ring).
  • Phase II conjugation : Predict glucuronidation using MetaSite, focusing on the 2-hydroxyphenyl moiety .

Methodological Notes

  • Crystallography : For SCXRD, cool crystals to 100 K to minimize thermal motion artifacts. Data-to-parameter ratios >14.2 ensure reliability .
  • Environmental studies : Follow the INCHEMBIOL protocol for abiotic/biotic transformation studies, including OECD 307 guidelines for soil degradation .
  • Data validation : Cross-validate NMR (¹H, ¹³C) and X-ray data with Cambridge Structural Database entries to confirm novelty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.